molecular formula C8H6Cl3F B6310788 3-(Dichloromethyl)-5-fluorobenzyl chloride CAS No. 2088942-61-2

3-(Dichloromethyl)-5-fluorobenzyl chloride

Cat. No.: B6310788
CAS No.: 2088942-61-2
M. Wt: 227.5 g/mol
InChI Key: MSHYNXMYRHTKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dichloromethyl)-5-fluorobenzyl chloride is an organic compound that belongs to the class of benzyl chlorides. This compound is characterized by the presence of a dichloromethyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethyl)-5-fluorobenzyl chloride typically involves the chlorination of 3-(Dichloromethyl)-5-fluorotoluene. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)-5-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl chloride group can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous ether solvents.

Major Products Formed

    Substitution Reactions: Products include azides, ethers, and thiols.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

3-(Dichloromethyl)-5-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is used in the development of biochemical probes and labeling agents due to its ability to react with various biomolecules.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)-5-fluorobenzyl chloride involves its reactivity towards nucleophiles. The benzyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the development of biochemical probes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dichloromethyl)-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(Dichloromethyl)-5-bromobenzyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(Dichloromethyl)-5-iodobenzyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(Dichloromethyl)-5-fluorobenzyl chloride imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical research where such characteristics are desirable.

Properties

IUPAC Name

1-(chloromethyl)-3-(dichloromethyl)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3F/c9-4-5-1-6(8(10)11)3-7(12)2-5/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYNXMYRHTKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)Cl)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.